2-Fluoro-3-methylpyridin-4-amine
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Overview
Description
2-Fluoro-3-methylpyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and an amine group on the pyridine ring.
Preparation Methods
The synthesis of 2-Fluoro-3-methylpyridin-4-amine can be achieved through several methods. One common approach involves the fluorination of 3-methylpyridin-4-amine using a fluorinating agent such as Selectfluor. This reaction typically occurs under mild conditions and yields the desired product with high selectivity . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids to produce novel pyridine derivatives .
Chemical Reactions Analysis
2-Fluoro-3-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The presence of the amine group allows for cyclization reactions, forming heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-Fluoro-3-methylpyridin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity, enhancing its biological activity . For example, derivatives of this compound have been shown to act as potassium channel blockers, which can be useful in the treatment of neurological disorders .
Comparison with Similar Compounds
2-Fluoro-3-methylpyridin-4-amine can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoro-4-methylpyridin-3-amine: Similar in structure but with the fluorine and methyl groups positioned differently on the pyridine ring.
3-Fluoro-5-methylpyridin-4-amine:
These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the importance of structural variations in determining their unique characteristics .
Properties
IUPAC Name |
2-fluoro-3-methylpyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATDHXZIGZCHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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